molecular formula C9H12N2O2S B6193648 N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide CAS No. 1791420-05-7

N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B6193648
CAS No.: 1791420-05-7
M. Wt: 212.3
InChI Key:
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Description

N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide is a chemical compound with a unique structure that includes an oxolane ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide typically involves the reaction of oxolane derivatives with thiazole carboxylic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide:

    Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, which may have different properties and applications.

Uniqueness

This compound is unique due to its combination of an oxolane ring and a thiazole ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide involves the reaction of 2-oxiranylmethylthio-1,3-thiazole with oxalyl chloride followed by reaction with ammonia to form the desired product.", "Starting Materials": [ "2-oxiranylmethylthio-1,3-thiazole", "Oxalyl chloride", "Ammonia" ], "Reaction": [ "2-oxiranylmethylthio-1,3-thiazole is reacted with oxalyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride intermediate.", "The acid chloride intermediate is then reacted with ammonia in the presence of a base such as triethylamine to form the desired product, N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide." ] }

CAS No.

1791420-05-7

Molecular Formula

C9H12N2O2S

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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